Ryanodine Receptor Binding Affinity: K_D Comparison with Ryanodine
Ryanodyl 3-(pyridine-3-carboxylate) (designated 'ryanodyl nicotinate') exhibits a K_D of 1100 nM for rabbit skeletal muscle RyR and 1400 nM for chicken skeletal muscle RyR, compared to ryanodine K_D values of 7 nM (rabbit) and 6–7 nM (chicken) determined in the same study [1]. This represents an approximately 157- to 200-fold reduction in receptor binding affinity.
| Evidence Dimension | Equilibrium dissociation constant (K_D) for vertebrate skeletal muscle ryanodine receptor |
|---|---|
| Target Compound Data | K_D = 1100 nM (rabbit RyR); K_D = 1400 nM (chicken RyR) |
| Comparator Or Baseline | Ryanodine: K_D = 7 nM (rabbit RyR); K_D = 6–7 nM (chicken RyR) |
| Quantified Difference | ~157-fold (rabbit); ~200–233-fold (chicken) reduction in affinity |
| Conditions | [³H]ryanodine displacement assay using rabbit and chicken skeletal muscle membrane preparations; data from Table 1 of Welch et al. (1994) |
Why This Matters
This large quantitative affinity difference confirms that ryanodyl cannot functionally replace ryanodine in any RyR-dependent biochemical or pharmacological assay.
- [1] Welch, W., Ahmad, S., Airey, J.A., Gerzon, K., Humerickhouse, R.A., Besch, H.R., Jr., Ruest, L., Deslongchamps, P., Sutko, J.L. (1994). Structural Determinants of High-Affinity Binding of Ryanoids to the Vertebrate Skeletal Muscle Ryanodine Receptor: A Comparative Molecular Field Analysis. Biochemistry, 33(20), 6074-6085. DOI: 10.1021/bi00186a006. View Source
